Z-Arg-SBzl

Granzyme A Serine Protease Cytotoxic T Lymphocyte

Procure Z-Arg-SBzl exclusively when assay sensitivity and kinetic reliability are non-negotiable. Unlike standard colorimetric substrates, its thiobenzyl ester leaving group confers intrinsically higher catalytic efficiency (kcat/Km) for arginine-specific serine proteases—critical for quantifying low-abundance targets like granzyme A in CTL research or APC in coagulation pathways. Substituting with pNA/AMC derivatives risks non-linear kinetics, weak signal-to-noise, and invalidated comparative studies. Ensure your assay integrity with this validated, high-sensitivity tool.

Molecular Formula C21H26N4O3S
Molecular Weight 414.5 g/mol
Cat. No. B8602584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Arg-SBzl
Molecular FormulaC21H26N4O3S
Molecular Weight414.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)SCC2=CC=CC=C2
InChIInChI=1S/C21H26N4O3S/c22-20(23)24-13-7-12-18(19(26)29-15-17-10-5-2-6-11-17)25-21(27)28-14-16-8-3-1-4-9-16/h1-6,8-11,18H,7,12-15H2,(H,25,27)(H4,22,23,24)/t18-/m0/s1
InChIKeyFUGAPOARIHJRAG-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-Arg-SBzl: A Thiobenzyl Ester Chromogenic Substrate for Serine Protease Characterization and Inhibitor Screening


Z-Arg-SBzl (CAS 88253-86-5) is a synthetic chromogenic substrate belonging to the arginine thiobenzyl ester class . It is a single amino acid derivative composed of an N-terminal benzyloxycarbonyl (Z) protecting group, an L-arginine core, and a C-terminal thiobenzyl (SBzl) ester leaving group . The compound is primarily utilized as a sensitive, continuous assay substrate for measuring the activity of specific serine proteases that cleave after arginine residues, notably activated protein C (APC) and granzyme A [1]. Its thiobenzyl ester moiety enables high-sensitivity detection via reaction with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB), releasing a chromophore measurable at 410 nm . As a research tool, it is supplied as a solid powder requiring storage at -20°C and protection from light and moisture .

Why Generic Substitution of Z-Arg-SBzl Fails: The Critical Impact of Leaving Group Chemistry on Assay Sensitivity and Protease Specificity


Substituting Z-Arg-SBzl with a seemingly similar arginine-based substrate, such as a para-nitroanilide (pNA) or 7-amino-4-methylcoumarin (AMC) derivative, is not scientifically equivalent and can lead to assay failure or misinterpretation of results. The core differentiation lies in the leaving group. The thiobenzyl (SBzl) ester in Z-Arg-SBzl confers a fundamentally different kinetic profile, typically resulting in significantly higher catalytic efficiency (kcat/Km) and assay sensitivity compared to pNA substrates [1]. This is not a minor difference in signal output; it directly impacts the detectable range of enzyme activity and the ability to accurately measure low-abundance or low-activity proteases. Furthermore, the P1 arginine and the nature of the leaving group are key determinants of substrate recognition by different serine proteases. For instance, Z-Arg-SBzl is a validated substrate for both bovine and activated human protein C and granzyme A, while other arginine derivatives may exhibit drastically different specificities [2]. Simply swapping Z-Arg-SBzl for a generic 'arginine substrate' risks generating non-linear kinetics, insufficient signal-to-noise ratios, or measuring the wrong enzyme entirely, thereby invalidating comparative studies and wasting critical research resources. The quantitative evidence below substantiates these non-interchangeable performance characteristics.

Quantitative Evidence for Z-Arg-SBzl: A Comparative Guide to Performance Versus Alternative Substrates


Direct Head-to-Head Comparison: Z-Arg-SBzl Exhibits 11-Fold Higher Catalytic Efficiency than Z-Lys-SBzl for Recombinant Human Granzyme A

In a direct kinetic comparison using recombinant human granzyme A (rGranA), Z-Arg-SBzl demonstrates markedly superior catalytic performance compared to its lysine analog, Z-Lys-SBzl. This is a direct and quantitative measure of the enzyme's preference for arginine over lysine at the P1 position [1].

Granzyme A Serine Protease Cytotoxic T Lymphocyte Apoptosis

Cross-Study Comparable Evidence: Z-Arg-SBzl is a Sensitive Substrate for Factor VIIa with a Defined Catalytic Efficiency for Inhibitor Studies

Z-Arg-SBzl has been established as a convenient chromogenic substrate for human coagulation factor VIIa, enabling the study of enzyme kinetics and inhibition. The catalytic efficiency (kcat/Km) for this interaction has been precisely quantified .

Factor VIIa Coagulation Cascade Anticoagulant Inhibitor Screening

Class-Level Inference: Thiobenzyl Ester Substrates Like Z-Arg-SBzl Offer Superior Sensitivity Compared to Corresponding p-Nitroanilides

As a class of substrates, thiobenzyl esters are known to be significantly more sensitive than their para-nitroanilide (pNA) counterparts. This class-level advantage, which applies to Z-Arg-SBzl, is demonstrated by the substantially higher kcat/Km values achievable with thiobenzyl esters [1].

Assay Development Chromogenic Substrate Sensitivity High-Throughput Screening

Supporting Evidence: Z-Arg-SBzl is a Validated Substrate for Both Bovine and Human Activated Protein C, a Key Regulator of Coagulation

Multiple independent sources, citing primary literature, confirm that Z-Arg-SBzl serves as a substrate for both bovine and activated human protein C (APC) [1]. This activity is foundational to its use in characterizing this critical anticoagulant serine protease.

Protein C Coagulation Anticoagulant Thrombosis

Optimized Research and Industrial Applications for Z-Arg-SBzl Based on Evidence-Based Differentiation


High-Sensitivity Kinetic Assays for Granzyme A and Related Cytotoxic Serine Proteases

Z-Arg-SBzl is the substrate of choice for quantifying granzyme A activity in cytotoxic T lymphocyte (CTL) research due to its 11-fold higher catalytic efficiency compared to Z-Lys-SBzl [1]. This enhanced sensitivity, as demonstrated in direct head-to-head comparisons, allows for the accurate measurement of low enzyme concentrations from biological samples such as cell lysates or purified granule fractions. This is particularly critical in studies of immune cell function and apoptosis where signal-to-noise ratios are a limiting factor.

Characterization and Inhibitor Screening of Human Coagulation Factor VIIa

Based on validated kinetic data, Z-Arg-SBzl is a proven substrate for studying the catalytic activity of human factor VIIa [1]. Its defined catalytic efficiency (kcat/Km = 1,600 M⁻¹s⁻¹) provides a reliable benchmark for researchers screening for novel anticoagulant compounds. This application is directly supported by published studies using Z-Arg-SBzl to evaluate the inhibitory potency of mechanism-based isocoumarin inhibitors, confirming its utility in drug discovery workflows within the coagulation field.

Investigating the Anticoagulant Protein C Pathway

Z-Arg-SBzl is a well-documented and specific substrate for both bovine and activated human protein C (APC), a central regulator of the coagulation cascade [1]. Its use is essential for researchers dissecting the protein C pathway, studying thrombotic disorders, or developing APC-targeted therapeutics. The compound's established activity profile with APC ensures experimental results are directly comparable to a large body of existing literature, reducing assay development time and validation burden.

General Serine Protease Assays Requiring Superior Sensitivity Over p-Nitroanilide Substrates

In any assay format where sensitivity is the primary constraint, Z-Arg-SBzl should be prioritized over conventional p-nitroanilide (pNA) substrates. This is a direct consequence of the class-level kinetic advantage of thiobenzyl esters, which exhibit kcat/Km values orders of magnitude greater than their pNA counterparts [1]. For high-throughput screening (HTS) of arginine-specific proteases or for detecting low-abundance enzyme activities, the enhanced signal generation of Z-Arg-SBzl minimizes false negatives and improves assay robustness, making it a more cost-effective and reliable procurement choice for demanding applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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